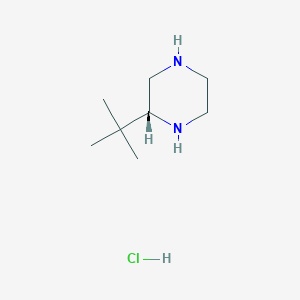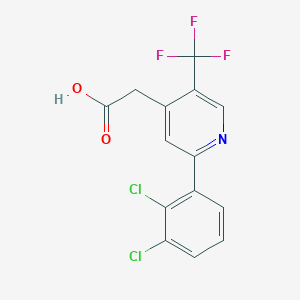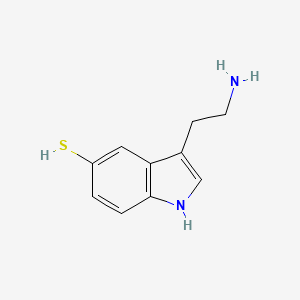
1H-Indole-5-thiol, 3-(2-aminoethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminoethyl)-1H-indole-5-thiol is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1H-indole-5-thiol typically involves the introduction of the aminoethyl and thiol groups onto the indole ring. One common method is the reaction of 2-(2-nitroethyl)indole with thiourea, followed by reduction to yield the desired compound. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Industrial Production Methods
Industrial production of 3-(2-Aminoethyl)-1H-indole-5-thiol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-(2-Aminoethyl)-1H-indole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst are common.
Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives.
科学研究应用
3-(2-Aminoethyl)-1H-indole-5-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a neurotransmitter analog and its interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(2-Aminoethyl)-1H-indole-5-thiol involves its interaction with various molecular targets. The aminoethyl group allows it to mimic neurotransmitters like serotonin, binding to serotonin receptors and influencing neurotransmission. The thiol group can participate in redox reactions, contributing to its antioxidant properties. These interactions can modulate various biological pathways, leading to its diverse biological activities.
相似化合物的比较
Similar Compounds
Tryptamine: An indole derivative with a similar aminoethyl group but lacking the thiol group.
Serotonin: A neurotransmitter with a hydroxyl group instead of a thiol group.
Melatonin: A hormone with a methoxy group instead of a thiol group.
Uniqueness
3-(2-Aminoethyl)-1H-indole-5-thiol is unique due to the presence of both the aminoethyl and thiol groups on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
1078-01-9 |
|---|---|
分子式 |
C10H12N2S |
分子量 |
192.28 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)-1H-indole-5-thiol |
InChI |
InChI=1S/C10H12N2S/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10/h1-2,5-6,12-13H,3-4,11H2 |
InChI 键 |
IUQLRJYCXCDFAC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1S)C(=CN2)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


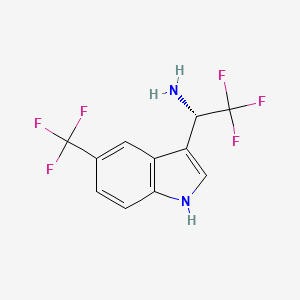
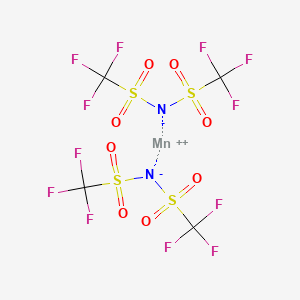
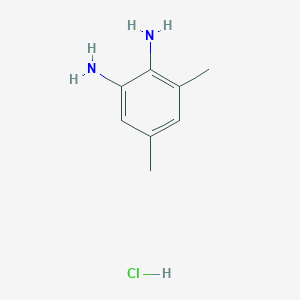



![2-[Phenoxy-2,4-D2)methyl]oxirane](/img/structure/B14033653.png)
![N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B14033664.png)
![2-Bromo-3-chloro-6,6-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14033665.png)



